molecular formula C17H26N2O3S B2683043 N-cyclohexyl-4-(diethylsulfamoyl)benzamide CAS No. 433262-16-9

N-cyclohexyl-4-(diethylsulfamoyl)benzamide

Cat. No.: B2683043
CAS No.: 433262-16-9
M. Wt: 338.47
InChI Key: NJFIWCRIRZHNQE-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(diethylsulfamoyl)benzamide (CID 2571366) is a chemical compound with the molecular formula C17H26N2O3S . It belongs to the class of sulfamoyl benzamides, which are of significant interest in medicinal chemistry and pharmaceutical research . Sulfonamide derivatives, in general, are well-known for their broad biological activities and are frequently explored in scientific studies for their potential therapeutic applications . The structure of this compound combines a benzamide core with a diethylsulfamoyl moiety and a cyclohexyl group. This particular arrangement is characteristic of a class of sulfamoyl benzamide derivatives that have been investigated for various biological activities . Related sulfonamide compounds have been studied for their potential as enzyme inhibitors or for interaction with specific biological targets, such as cannabinoid receptors, suggesting a potential research pathway for this compound in similar areas . As a sulfonamide derivative, its properties and reactivity are defined by the sulfamoyl group, which can be pivotal for its interaction with enzymes or other proteins in biological systems . This product is supplied for laboratory research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-19(4-2)23(21,22)16-12-10-14(11-13-16)17(20)18-15-8-6-5-7-9-15/h10-13,15H,3-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFIWCRIRZHNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N Cyclohexyl 4 Diethylsulfamoyl Benzamide

De Novo Synthetic Routes for N-cyclohexyl-4-(diethylsulfamoyl)benzamide Scaffold

The synthesis of the this compound scaffold is primarily achieved through a convergent approach, involving the preparation of two key intermediates: 4-(diethylsulfamoyl)benzoic acid and cyclohexylamine (B46788). The subsequent coupling of these precursors yields the final product.

A common route to 4-(diethylsulfamoyl)benzoic acid begins with the chlorosulfonation of benzoic acid. This electrophilic aromatic substitution reaction, typically carried out with chlorosulfonic acid, introduces a sulfonyl chloride group at the para position. The resulting 4-(chlorosulfonyl)benzoic acid is then reacted with diethylamine (B46881) in an aqueous medium to afford the desired 4-(diethylsulfamoyl)benzoic acid. nih.govresearchgate.netrsc.orguaeu.ac.ae

The final step in the de novo synthesis is the formation of the amide bond between 4-(diethylsulfamoyl)benzoic acid and cyclohexylamine. This transformation is commonly achieved using standard peptide coupling reagents. One effective method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

StepReactantsReagentsProduct
1Benzoic acidChlorosulfonic acid4-(chlorosulfonyl)benzoic acid
24-(chlorosulfonyl)benzoic acid, Diethylamine-4-(diethylsulfamoyl)benzoic acid
34-(diethylsulfamoyl)benzoic acid, CyclohexylamineEDC, DMAPThis compound

Regioselective Functionalization Strategies for this compound

The aromatic core of this compound presents multiple sites for functionalization, and achieving regioselectivity is crucial for targeted analog synthesis. Modern C-H activation strategies have emerged as powerful tools for the direct and selective introduction of new functional groups onto the benzamide (B126) ring.

The sulfonamide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. For instance, rhodium(III)-catalyzed ortho-C-H olefination of aryl sulfonamides has been reported, demonstrating the feasibility of introducing alkenyl groups at the position ortho to the sulfamoyl moiety. acs.org Similarly, iridium-catalyzed C-H amidation of benzenesulfonamides provides a route to 2-aminobenzenesulfonamides, suggesting that the aromatic ring of the target molecule could be selectively aminated at the C-3 position. researchgate.net

Furthermore, the benzamide nitrogen can also direct C-H activation. Ruthenium-catalyzed cyclization of N-substituted benzamides with alkenes can lead to the formation of isoindolinone derivatives, indicating that the ortho C-H bonds of the benzamide ring are susceptible to functionalization. rsc.orgrsc.org These strategies offer precise control over the position of substitution, enabling the synthesis of a diverse library of analogs with tailored properties.

Stereoselective Synthesis of this compound Derivatives

The cyclohexyl moiety of this compound introduces the possibility of stereoisomerism, which can have a profound impact on the biological activity of the molecule. mhmedical.comnih.govbiomedgrid.comresearchgate.netpatsnap.com The synthesis of enantiomerically pure or diastereomerically enriched derivatives is therefore a key objective in medicinal chemistry.

The stereochemistry of the final compound can be controlled by using a stereochemically defined cyclohexylamine precursor. Asymmetric synthesis of chiral cyclohexylamines has been achieved through various methods, including enzymatic resolutions and asymmetric catalysis. These chiral amines can then be coupled with 4-(diethylsulfamoyl)benzoic acid to yield the corresponding stereoisomeric products.

The spatial arrangement of substituents on the cyclohexyl ring can significantly influence how the molecule interacts with its biological target. mhmedical.com Therefore, the ability to synthesize specific stereoisomers is critical for elucidating structure-activity relationships and optimizing the pharmacological profile of this compound derivatives.

Application of Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the application of green chemistry principles to the synthesis of this compound is an area of active research. A primary focus is the development of more environmentally benign methods for amide bond formation, which is a key step in the synthesis.

Traditional amide coupling reactions often generate significant amounts of waste. To address this, catalytic methods that avoid the use of stoichiometric activating reagents are being explored. For example, the direct amidation of carboxylic acids with amines, catalyzed by boric acid derivatives, offers a more atom-economical approach.

Biocatalysis presents another promising avenue for the green synthesis of amides. Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions and often with high selectivity, reducing the need for protecting groups and minimizing byproducts. The use of deep eutectic solvents (DES) as environmentally friendly reaction media has also been explored for N-alkylation and acylation reactions in the synthesis of related heterocyclic compounds, suggesting their potential applicability in the synthesis of the target molecule. researchgate.net

Derivatization and Scaffold Hopping Approaches for this compound Analogs

To explore the chemical space around this compound and to optimize its biological activity, derivatization and scaffold hopping are powerful strategies. nih.govbhsai.org Derivatization involves the systematic modification of different parts of the molecule to establish structure-activity relationships (SAR). nih.govnih.govrsc.orgnih.gov For instance, the diethyl groups on the sulfonamide could be replaced with other alkyl or cyclic amines, and the cyclohexyl ring could be substituted with various functional groups.

Scaffold hopping, a more transformative approach, aims to replace the central benzamide core with a structurally different moiety while retaining the key pharmacophoric features. nih.govchemrxiv.org This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. Virtual screening and computational methods can be employed to identify potential scaffolds that mimic the spatial arrangement of the key functional groups of the parent molecule. nih.gov These strategies are instrumental in the lead optimization process, paving the way for the development of next-generation therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclohexyl 4 Diethylsulfamoyl Benzamide Derivatives

Design and Synthesis of N-cyclohexyl-4-(diethylsulfamoyl)benzamide Libraries for SAR Profiling

The design and synthesis of a chemical library for this compound derivatives would be a critical first step in understanding its SAR. This process would involve the systematic modification of the three main structural components of the molecule: the N-cyclohexyl ring, the central benzamide (B126) core, and the 4-position diethylsulfamoyl group.

A typical synthetic strategy would likely involve the amidation of a 4-(diethylsulfamoyl)benzoic acid derivative with cyclohexylamine (B46788). To build a library, a variety of substituted cyclohexylamines and derivatized benzoic acids would be employed. For instance, substitutions on the cyclohexyl ring could explore the effects of steric bulk, polarity, and stereochemistry. Modifications to the benzamide ring could include the introduction of various substituents at different positions to probe electronic and steric effects. The diethylsulfamoyl group could also be altered, for example, by replacing the ethyl groups with other alkyl or aryl substituents to investigate the impact on solubility and target engagement.

Conformational Analysis of this compound and its Influence on Bioactivity

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound would involve both computational modeling and experimental techniques like NMR spectroscopy and X-ray crystallography.

Key areas of conformational flexibility would include the rotational barriers of the amide bond, the orientation of the cyclohexyl ring relative to the benzamide core, and the conformation of the diethylsulfamoyl group. Understanding the preferred low-energy conformations and how they are influenced by different substituents would provide insight into the bioactive conformation required for target binding. A rigidified analog that locks the molecule into a presumed bioactive conformation could be synthesized to test this hypothesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, a QSAR model would be developed using the biological activity data from the synthesized library.

A variety of molecular descriptors would be calculated for each analog, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. A successful QSAR model could be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Chemoinformatic Analysis of this compound Structural Space

Chemoinformatic analysis would involve a broader computational exploration of the chemical space around this compound. This could include techniques like similarity searching and clustering to identify related compounds in existing databases that may have known biological activities.

Furthermore, chemoinformatic tools could be used to assess the drug-likeness and potential liabilities of the compound series. Properties such as solubility, membrane permeability, and potential for off-target effects would be predicted in silico to guide the design of analogs with improved pharmacokinetic and safety profiles. This analysis helps to ensure that the chemical space being explored is likely to yield compounds with favorable developability characteristics.

Molecular Mechanisms of Action of N Cyclohexyl 4 Diethylsulfamoyl Benzamide

Identification and Validation of Molecular Targets for N-cyclohexyl-4-(diethylsulfamoyl)benzamide

No studies detailing the identification or validation of specific molecular targets for this compound could be located.

There is no available data on the enzyme inhibition kinetics or selectivity profile of this compound.

Information regarding the receptor binding profile of this compound is not present in the current body of scientific literature.

No protein-ligand interaction analyses have been published for this compound.

Preclinical in Vitro and in Vivo Non Human Biological Investigations of N Cyclohexyl 4 Diethylsulfamoyl Benzamide

Cell-Based Assays for N-cyclohexyl-4-(diethylsulfamoyl)benzamide Efficacy

Comprehensive searches for in vitro studies involving this compound yielded no results. There is no publicly available information regarding its effects on cell viability or proliferation in disease models, nor are there any published functional assays in specific cell lines.

Cell Viability and Proliferation Assays in Disease Models (e.g., cancer, antimicrobial)

No data are available.

Functional Assays in Specific Cell Lines (e.g., reporter assays, apoptosis, immunostimulatory effects)

No data are available.

In Vivo Efficacy Studies in Animal Models (excluding human clinical outcomes)

Similarly, the search for in vivo research on this compound in non-human models was unfruitful. Consequently, there is no information to report on its efficacy in animal disease models or on its target engagement and pharmacodynamic properties.

Efficacy of this compound in Defined Animal Disease Models (e.g., infectious diseases, inflammation)

No data are available.

Target Engagement and Pharmacodynamic Biomarker Studies in Animal Models

No data are available.

Computational and Theoretical Chemistry Approaches in N Cyclohexyl 4 Diethylsulfamoyl Benzamide Research

Molecular Docking and Dynamics Simulations of N-cyclohexyl-4-(diethylsulfamoyl)benzamide with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This method can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.govnih.gov

For instance, in studies involving similar sulfamoyl benzamide (B126) derivatives, molecular docking has been successfully used to predict their binding modes within the active sites of enzymes like human nucleoside-triphosphate diphosphohydrolases (h-NTPDases). nih.gov Such studies reveal critical interactions between the sulfamoyl and benzamide moieties and specific amino acid residues, justifying the observed inhibitory activity. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding by simulating the movement of atoms and molecules over time. Following a docking study, MD simulations can be run on the ligand-receptor complex to assess its stability and dynamic behavior. ni.ac.rskg.ac.rs These simulations reveal the conformational flexibility of both the ligand and the protein, providing insights into the dynamic nature of their interactions. kg.ac.rs For sulfonamide inhibitors targeting enzymes like carbonic anhydrase, MD simulations have been crucial in confirming the stability of docked poses and understanding the atomistic details that drive potent inhibitory effects. ni.ac.rspeerj.com

Table 1: Illustrative Molecular Docking and Dynamics Data for a Sulfonamide Inhibitor

ParameterValueSignificance
Docking Score (kcal/mol) -9.2Predicts strong binding affinity to the target protein.
Key Interacting Residues Gln92, His68, Thr200Identifies specific amino acids crucial for binding. rsc.org
Types of Interactions Hydrogen Bonds, Hydrophobic InteractionsDescribes the nature of the forces stabilizing the complex. nih.gov
RMSD (Å) during MD 1.5 ÅIndicates the stability of the ligand within the binding pocket over the simulation time. rsc.org
Binding Free Energy (MM/GBSA) -45.5 kcal/molProvides a more accurate estimation of binding affinity, accounting for solvation effects. peerj.comrsc.org

Quantum Chemical Calculations for this compound Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, properties, and reactivity of molecules. indexcopernicus.com These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. acs.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. indexcopernicus.com For sulfonamide and benzamide derivatives, DFT studies help in understanding their structural and electronic features, which are essential for their biological activity. researchgate.netdntb.gov.ua For example, calculations on various benzene (B151609) sulfonamides have been used to describe their molecular structures, frontier molecular orbitals, and atomic charges, providing insights into their potential as therapeutic agents. indexcopernicus.com

Table 2: Representative Quantum Chemical Properties for a Benzamide Derivative

PropertyCalculated ValueImplication
HOMO Energy -6.8 eVRelates to the electron-donating ability of the molecule. acs.org
LUMO Energy -1.5 eVRelates to the electron-accepting ability of the molecule. acs.org
HOMO-LUMO Gap (ΔE) 5.3 eVIndicates the chemical reactivity and kinetic stability. acs.org
Dipole Moment 4.5 DebyeMeasures the overall polarity of the molecule.
Global Hardness (η) 2.65 eVDescribes resistance to change in electron distribution.
Electronegativity (χ) 4.15 eVReflects the power of an atom to attract electrons. acs.org

De Novo Design and Virtual Screening of this compound Analogs

De novo design and virtual screening are computational strategies used to identify novel drug candidates. De novo design involves creating new molecular structures from scratch, often by assembling fragments within the constraints of a target's binding site. This approach can lead to the discovery of entirely novel scaffolds that may possess improved properties over existing compounds. For sulfonamide analogs, de novo design could be used to generate new derivatives with potentially enhanced potency or selectivity. acs.org

Virtual screening, on the other hand, involves computationally searching large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This can be done using either ligand-based or structure-based methods. Structure-based virtual screening docks thousands or millions of compounds into the active site of a target protein, ranking them based on their predicted binding affinity. rsc.orgnih.gov This approach has been successfully applied to discover novel sulfonamide and non-sulfonamide inhibitors for various targets, including carbonic anhydrase. rsc.orgnih.gov By using the this compound structure as a query, virtual screening could identify commercially available or synthetically accessible analogs with a high probability of biological activity.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. qub.ac.ukqub.ac.uk By calculating various molecular descriptors (e.g., physicochemical properties, topological indices), these models can predict the activity of new, untested compounds. researchgate.net For sulfonamide and benzamide derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory potency against various targets. nih.govqub.ac.uk

Machine learning (ML) is increasingly being used to build more sophisticated and predictive models. arxiv.orgacs.org ML algorithms, such as random forests, support vector machines, and neural networks, can handle large and complex datasets to predict a wide range of properties, including biological activity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). kg.ac.rsnih.govresearchgate.net In the context of this compound research, ML models could be trained on data from similar sulfonamides to predict its potential efficacy and drug-like properties, thereby prioritizing experimental resources. ni.ac.rskg.ac.rs

Table 3: Example of a Simple QSAR Model for Predicting Biological Activity (pIC₅₀)

Molecular DescriptorCoefficientContribution to Activity
LogP (Lipophilicity) +0.45Positive correlation; higher lipophilicity increases activity.
Molecular Weight -0.01Negative correlation; larger molecules may have slightly lower activity.
Number of H-Bond Donors +0.20Positive correlation; hydrogen bonding capability is important.
Topological Polar Surface Area -0.05Negative correlation; suggests a limit on polarity for optimal activity.
Model Equation pIC₅₀ = 2.5 + (0.45LogP) - (0.01MW) + (0.20HBD) - (0.05TPSA)A hypothetical linear regression model.

Advanced Analytical Methodologies for Academic Research on N Cyclohexyl 4 Diethylsulfamoyl Benzamide

Chromatographic Techniques for Separation and Quantification of N-cyclohexyl-4-(diethylsulfamoyl)benzamide in Research Samples

The separation and quantification of this compound in complex matrices, such as biological fluids or reaction mixtures, necessitate high-resolution chromatographic methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of benzamide (B126) and sulfonamide derivatives due to its versatility and efficiency. researchgate.netsielc.com

A typical RP-HPLC method for a compound like this compound would likely employ a C18 or C8 stationary phase. nanobioletters.comwu.ac.th The mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nanobioletters.com Gradient elution is often preferred to achieve optimal separation of the parent compound from its potential impurities or metabolites. researchgate.net

For quantitative analysis in research samples, HPLC coupled with ultraviolet (UV) detection is a robust and widely accessible method. nih.gov The detection wavelength would be set at the maximum absorbance of the benzamide chromophore, typically in the range of 230-280 nm. nanobioletters.com Method validation in accordance with ICH guidelines would be crucial to ensure linearity, accuracy, precision, and sensitivity. nanobioletters.comwu.ac.th

For more complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity. ijper.orgresearchgate.net This technique is particularly valuable for quantifying low concentrations of the analyte and its metabolites in samples that may contain numerous interfering substances. sci-hub.sersc.orgnih.gov The sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove matrix components. ijper.orgmolnar-institute.com

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Sulfonamide Benzamide Derivatives

Parameter Condition
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30°C |

Note: This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.

Spectroscopic Characterization Methods for this compound and its Metabolites (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its biotransformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzamide ring, the protons of the cyclohexyl group, and the ethyl groups of the diethylsulfamoyl moiety. rsc.orgrsc.orgresearchgate.net The aromatic protons would appear in the downfield region (typically δ 7.5-8.0 ppm). The cyclohexyl protons would exhibit complex multiplets in the aliphatic region (δ 1.0-4.0 ppm). The ethyl groups would show a characteristic quartet and triplet pattern.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing signals for all unique carbon atoms in the molecule. hmdb.camdpi.comspectrabase.comspectrabase.com The carbonyl carbon of the amide would resonate at a significantly downfield chemical shift (around δ 165-175 ppm). chemicalbook.com Aromatic carbons would appear in the δ 120-140 ppm range, while the aliphatic carbons of the cyclohexyl and ethyl groups would be found in the upfield region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to C=O) ~7.8 d
Aromatic (ortho to SO₂) ~7.9 d
Cyclohexyl (CH-N) ~3.9 m
Cyclohexyl (other CH₂) 1.1-2.1 m
Diethyl (CH₂) ~3.3 q
Diethyl (CH₃) ~1.2 t

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound and its metabolites. libretexts.orgmiamioh.edu

Electrospray Ionization (ESI): ESI-MS in positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺. nih.govresearchgate.net

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. For aromatic sulfonamides, a common fragmentation is the loss of sulfur dioxide (SO₂). nih.govresearchgate.netresearchgate.net Other expected fragmentations for this compound would include cleavage of the amide bond, leading to the formation of a benzoyl cation, and fragmentation of the diethylsulfamoyl and cyclohexyl moieties. researchgate.netpg.edu.plthieme-connect.de The identification of metabolites often involves detecting mass shifts corresponding to common metabolic transformations such as hydroxylation, dealkylation, or conjugation. nih.govacs.orgresearchgate.netresearchgate.netfao.org

X-ray Crystallography and Structural Biology of this compound Complexes

In the context of structural biology, X-ray crystallography can be used to study the interaction of this compound with its biological targets, such as enzymes or receptors. nih.govmdpi.com By co-crystallizing the compound with a target protein, it is possible to visualize the binding mode and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its biological activity. nih.govacs.orgresearchgate.net This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.

Table 3: Crystal Data for an Analogous N-Cyclohexylbenzamide Derivative

Parameter Value
Compound N-Cyclohexylbenzamide
Molecular Formula C₁₃H₁₇NO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.2372 (3)
b (Å) 6.5841 (4)
c (Å) 16.6029 (12)
β (°) 91.176 (2)

| Volume (ų) | 572.38 (6) |

Source: Adapted from crystallographic data for N-Cyclohexylbenzamide. nih.govnih.gov This data provides a reference for the potential crystal parameters of this compound.

Future Directions and Emerging Research Avenues for N Cyclohexyl 4 Diethylsulfamoyl Benzamide

Exploration of Novel Therapeutic Applications for N-cyclohexyl-4-(diethylsulfamoyl)benzamide Scaffolds

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The inherent biological activities associated with both benzamide (B126) and sulfonamide moieties suggest a broad range of potential applications that are yet to be fully explored. Future research is likely to focus on modifying this core structure to target a variety of diseases.

One of the most promising areas of investigation is oncology. Numerous benzamide derivatives have been identified as potent anticancer agents through various mechanisms of action. For instance, novel benzamide derivatives have been developed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. researchgate.net By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with specific DNA repair deficiencies. Similarly, other benzamide analogs have been shown to act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division and leading to cancer cell death. nih.gov Another avenue of exploration is the inhibition of the STAT3 signaling pathway, which is often dysregulated in cancer and contributes to tumor growth and survival. nih.gov

Beyond cancer, the structural motifs present in this compound suggest potential applications in other therapeutic areas. For example, sulfamoylbenzamide derivatives have been investigated as antiviral agents, specifically as Hepatitis B Virus (HBV) capsid assembly modulators. dntb.gov.ua This indicates that with appropriate structural modifications, the this compound scaffold could be adapted to target viral proteins and inhibit viral replication. Furthermore, the broader sulfonamide class of compounds is known for its antimicrobial properties, suggesting that novel derivatives could be developed to combat bacterial infections. nih.gov

The table below summarizes potential therapeutic targets for novel derivatives based on the this compound scaffold, along with their mechanisms of action and potential disease applications.

Potential Therapeutic TargetMechanism of ActionPotential Disease Application
PARP-1Inhibition of DNA damage repairCancer
TubulinInhibition of microtubule polymerizationCancer
STAT3Inhibition of signaling pathwayCancer
HBV Capsid ProteinModulation of viral assemblyHepatitis B
Bacterial EnzymesInhibition of essential metabolic pathwaysBacterial Infections

Development of Advanced Delivery Systems for this compound in Research Models

The translation of a promising chemical compound from the laboratory to a preclinical research setting is critically dependent on its formulation and delivery. For a compound like this compound, which may exhibit suboptimal solubility or bioavailability, the development of advanced delivery systems is a crucial area of future research. These systems aim to enhance the compound's stability, improve its delivery to target sites, and control its release, thereby maximizing its potential efficacy in research models.

One of the leading strategies for improving the delivery of therapeutic agents is the use of nanoparticle-based systems. youtube.com These can include liposomes, which are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profile. nih.govresearchgate.net For a compound like this compound, encapsulation in liposomes could enhance its solubility and prolong its circulation time. nih.gov

Another promising approach is the development of polymer-drug conjugates (PDCs). creativebiomart.netnih.gov In this strategy, the compound is covalently attached to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG). nih.gov This conjugation can improve the drug's solubility, reduce its immunogenicity, and allow for targeted delivery to specific tissues or cells. taylorandfrancis.com The choice of linker between the polymer and the drug is critical, as it can be designed to release the active compound in response to specific physiological conditions, such as the acidic environment of a tumor.

The table below outlines some advanced drug delivery systems that could be explored for this compound in research models, along with their key features and potential advantages.

Delivery SystemKey FeaturesPotential Advantages in Research Models
Liposomes Lipid bilayer vesiclesImproved solubility, enhanced stability, prolonged circulation
Polymer-Drug Conjugates Covalent attachment to a polymer backboneIncreased half-life, controlled release, potential for targeting
Nanoparticles Solid colloidal particlesHigh drug loading capacity, protection from degradation
Nanoemulsions Oil-in-water or water-in-oil dropletsEnhanced bioavailability for oral administration

Synergistic Combination Strategies Involving this compound in Preclinical Studies

The future of many therapeutic interventions, particularly in complex diseases like cancer, lies in combination therapies. The rationale behind this approach is to target multiple pathways simultaneously, enhance therapeutic efficacy, and overcome potential drug resistance. For derivatives of this compound that demonstrate activity against specific molecular targets, exploring synergistic combinations in preclinical studies will be a critical next step.

If derivatives of the this compound scaffold are found to be effective PARP inhibitors, combining them with other anticancer agents could yield significant benefits. Preclinical studies have shown that PARP inhibitors can act synergistically with chemotherapy, radiation therapy, and immunotherapy. researchgate.netfrontiersin.orgmdpi.comicr.ac.ukfrontiersin.org For instance, by inhibiting DNA repair, PARP inhibitors can sensitize cancer cells to the DNA-damaging effects of radiation and certain chemotherapeutic drugs. researchgate.net Furthermore, the combination of PARP inhibitors with immune checkpoint inhibitors has shown promise in enhancing anti-tumor immune responses. frontiersin.org

Similarly, if novel analogs of this compound are developed as tubulin inhibitors, they could be combined with other chemotherapeutic agents. nih.govnih.gov Preclinical studies have demonstrated that combining microtubule-stabilizing and microtubule-destabilizing drugs can have a synergistic effect. aacrjournals.org Additionally, tubulin inhibitors have been shown to work effectively in combination with agents like capecitabine, irinotecan, and cisplatin (B142131) in various cancer models. aacrjournals.org

For derivatives that target the STAT3 signaling pathway, combination with immunotherapy is a particularly exciting prospect. nih.gov STAT3 plays a crucial role in creating an immunosuppressive tumor microenvironment. nih.gov By inhibiting STAT3, it may be possible to reverse this immunosuppression and enhance the efficacy of immune checkpoint inhibitors. aacrjournals.orgresearchgate.netecancer.org

The following table presents potential synergistic combination strategies for hypothetical derivatives of this compound, based on their mechanism of action.

Derivative's Mechanism of ActionPotential Combination AgentRationale for Synergy
PARP Inhibition Chemotherapy/RadiotherapyEnhanced DNA damage and cancer cell killing
Immune Checkpoint InhibitorsIncreased tumor immunogenicity
Tubulin Inhibition Other ChemotherapiesTargeting different stages of the cell cycle
Microtubule-Stabilizing AgentsOpposing effects on microtubule dynamics
STAT3 Inhibition Immune Checkpoint InhibitorsReversal of immunosuppressive tumor microenvironment

Interdisciplinary Approaches Integrating this compound Research with Emerging Technologies

The future of drug discovery and development is increasingly reliant on the integration of traditional chemical and biological research with cutting-edge technologies. For this compound and its derivatives, these interdisciplinary approaches offer powerful tools to accelerate research and unlock new therapeutic possibilities.

Another transformative technology is the use of organ-on-a-chip models. animalfreeresearchuk.orgnih.govucsd.eduazolifesciences.comyoutube.com These microfluidic devices contain living human cells in a three-dimensional arrangement that mimics the structure and function of human organs. Organ-on-a-chip systems offer a more physiologically relevant platform for testing the efficacy and toxicity of new compounds compared to traditional cell cultures or animal models. For this compound derivatives, these models could be used to assess their effects on liver, kidney, or tumor tissues with greater accuracy, providing valuable data to inform preclinical development.

Chemogenomic screening is another powerful approach that can be used to identify the biological targets of novel compounds. biorxiv.orgbiorxiv.org By screening a compound against a library of genetically modified cells, each overexpressing a different potential target, researchers can identify which protein is responsible for the compound's biological activity. This technology could be instrumental in elucidating the mechanism of action of this compound and its analogs.

The table below highlights some of the emerging technologies that could be integrated with research on this compound and the potential impact of these interdisciplinary approaches.

Emerging TechnologyApplication in ResearchPotential Impact
Artificial Intelligence/Machine Learning Virtual screening, de novo drug design, ADMET predictionAccelerated identification of lead compounds, reduced failure rates
Organ-on-a-Chip Efficacy and toxicity testing in human-relevant modelsImproved prediction of clinical outcomes, reduction in animal testing
Chemogenomic Screening Target identification and validationElucidation of mechanism of action, discovery of novel targets
Combinatorial Libraries Rapid synthesis and screening of diverse derivativesEfficient exploration of structure-activity relationships

By embracing these future directions and emerging research avenues, the scientific community can continue to unlock the full potential of the this compound scaffold and its derivatives, paving the way for the development of new and innovative therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-cyclohexyl-4-(diethylsulfamoyl)benzamide?

  • Methodology : The compound can be synthesized via copper-catalyzed alkylation of amides, as demonstrated for structurally similar N-cyclohexyl benzamide derivatives. Key steps include:

  • Coupling 4-(diethylsulfamoyl)benzoic acid derivatives with cyclohexylamine using coupling agents (e.g., EDC/HOBt).
  • Purification via column chromatography (hexane/ethyl acetate gradients) to isolate the product .
  • Characterization by 1^1H/13^{13}C NMR (e.g., δ 7.74 ppm for aromatic protons in related compounds) and HRMS for molecular ion confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign chemical shifts for the cyclohexyl group (δ 1.1–2.1 ppm) and diethylsulfamoyl moiety (δ 1.3–3.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H+^+] at m/z 367.18) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Strategies :

  • Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuI vs. CuBr) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rate .
  • Temperature Control : Optimize between 60–100°C to balance yield and decomposition .

Q. What strategies resolve contradictions in spectral data or elemental analysis for this compound?

  • Approaches :

  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Replicate elemental analysis under inert atmospheres to mitigate oxidation artifacts .
  • Investigate polymorphism via XRPD if melting points or IR spectra deviate (e.g., orthorhombic vs. monoclinic forms) .

Q. How does the diethylsulfamoyl group influence the compound’s reactivity and bioactivity?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : The sulfamoyl group enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks in synthetic modifications .
  • Biological Interactions : In ischemia/reperfusion studies, sulfonamide derivatives reduce infarct size by ~40% via ROS scavenging, suggesting potential therapeutic pathways .

Q. What in vitro assays are suitable for assessing the therapeutic potential of this compound?

  • Recommended Assays :

  • Enzyme Inhibition : Screen against sirtuin isoforms using fluorometric assays (IC50_{50} determination) .
  • Cellular Models : Evaluate cytotoxicity in HEK-293 or cardiomyocyte lines (MTT assay) at 10–100 µM doses .

Q. How can researchers evaluate polymorphic forms and their stability for this compound?

  • Analytical Workflow :

  • XRPD : Identify crystal forms (e.g., Form I vs. Form II) and compare with simulated patterns .
  • Thermal Analysis : Use DSC/TGA to assess melting points and decomposition profiles (e.g., endothermic peaks at 150–200°C) .

Q. How can photoswitchable analogs of this compound be designed for photopharmacology?

  • Design Principles :

  • Azologization : Replace the sulfamoyl group with an azobenzene moiety to enable light-dependent isomerization .
  • Binding Mode Analysis : Use X-ray crystallography (e.g., PDB ID: 6ZLH) to validate (E)- vs. (Z)-isomer interactions with target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.